Methyl 4-(hydroxyamino)benzoate
Overview
Description
Methyl 4-(hydroxyamino)benzoate is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the para position of the benzene ring is substituted with a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxyamino)benzoate can be synthesized through several methods. One common synthetic route involves the nitration of methyl benzoate followed by reduction. The nitration process typically uses concentrated sulfuric acid and nitric acid at low temperatures to introduce a nitro group at the para position of the benzene ring. The resulting methyl 4-nitrobenzoate is then reduced using reagents such as iron powder and hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and reduction steps are optimized for industrial efficiency, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be further reduced to form methyl 4-aminobenzoate.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Methyl 4-nitrobenzoate or methyl 4-nitrosobenzoate.
Reduction: Methyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxyamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxyamino)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, influencing various biological processes. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 4-aminobenzoate: Known for its use as a local anesthetic in medical applications.
Methyl 4-nitrobenzoate: An intermediate in the synthesis of various organic compounds.
Uniqueness
Methyl 4-(hydroxyamino)benzoate is unique due to the presence of the hydroxyamino group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with its analogs, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 4-(hydroxyamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5,9,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWFAHIDCNUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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